



## **SPECT imaging applications of sigma-2** radioligands

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Sigma-2 Radioligand 1 |           |
| Cat. No.:            | B12390126             | Get Quote |

An increasing body of research highlights the sigma-2 ( $\sigma$ 2) receptor as a valuable biomarker for tumor imaging and therapy.[1] Overexpressed in a wide range of proliferating cancer cells compared to guiescent cells, this receptor offers a distinct target for non-invasive imaging modalities like Single Photon Emission Computed Tomography (SPECT).[2][3] Selective radioligands for the  $\sigma$ 2 receptor, particularly those labeled with common SPECT isotopes such as Technetium-99m (99mTc) and Iodine-123 (123I), are crucial tools for visualizing tumor proliferation, assessing disease progression, and potentially monitoring therapeutic response. [4]

These application notes provide an overview of the key σ2 radioligands developed for SPECT imaging, summarize their characteristics, and present detailed protocols for their preclinical evaluation.

## **Application Notes** The Sigma-2 Receptor as a Proliferation Biomarker

The density of  $\sigma$ 2 receptors has been shown to be up to 10 times higher in proliferating tumor cells than in their quiescent counterparts. [2][5] This differential expression makes the  $\sigma$ 2 receptor an attractive target for developing imaging agents that can report on the proliferative status of a tumor. [2][6] SPECT imaging with  $\sigma$ 2-selective radiotracers can, therefore, provide valuable functional information about a tumor's growth rate, which is often difficult to assess with conventional anatomical imaging.[6][7]



### **Key SPECT Radioligands for Sigma-2 Imaging**

The development of  $\sigma$ 2-selective SPECT agents has primarily focused on two radionuclides: 99mTc and 123I.

- 99mTc-Labeled Ligands: Technetium-99m is the most widely used radionuclide in clinical nuclear medicine due to its ideal imaging characteristics (140 keV gamma emission) and convenient availability from a 99Mo/99mTc generator.[2] Several 99mTc-labeled ligands have shown promise in preclinical studies. For instance, a ligand designated as [99mTc]2 demonstrated subtype selectivity and favorable tumor uptake and retention in a mouse mammary adenocarcinoma model.[8] Another compound, referred to as [99mTc]51, also showed high affinity for σ2 receptors and successfully visualized breast tumor xenografts in mice.[2]
- 123I-Labeled Ligands: Iodine-123 is another suitable SPECT isotope, and several iodinated phenyl derivatives of high-affinity sigma ligands have been synthesized.[9] Compounds such as N-[2-(3-iodophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine and its 4-iodo counterpart were identified as candidates for 123I labeling based on their high affinity for sigma binding sites in vitro.[9]

### **Quantitative Data Summary**

The following tables summarize the quantitative data for representative  $\sigma 2$  SPECT radioligands based on published preclinical studies.

Table 1: In Vitro Binding Affinities of Sigma-2 Radioligands



| Compound/Lig<br>and                         | Target<br>Receptor(s) | Ki (nM)                       | Selectivity (Ki<br>σ1 / Ki σ2) | Tissue Source<br>for Assay |
|---------------------------------------------|-----------------------|-------------------------------|--------------------------------|----------------------------|
| Re-2 (Rhenium<br>surrogate for<br>[99mTc]2) | Sigma-2               | 22                            | 123.8                          | Not Specified              |
| Sigma-1                                     | 2,723                 |                               |                                |                            |
| Compound 1 (Parent for Iododerivatives)     | Sigma-2               | 8.1                           | 0.33                           | Rat Liver<br>Membranes     |
| Sigma-1                                     | 2.7                   | Guinea Pig Brain<br>Membranes |                                |                            |
| Compound 2 (3-<br>lodo derivative)          | Sigma-2               | Not Reported                  | Not Reported                   | Rat Liver<br>Membranes     |
| Sigma-1                                     | 2.9                   | Guinea Pig Brain<br>Membranes |                                |                            |
| Compound 3 (4-<br>lodo derivative)          | Sigma-2               | Not Reported                  | Not Reported                   | Rat Liver<br>Membranes     |
| Sigma-1                                     | 2.8                   | Guinea Pig Brain<br>Membranes |                                |                            |

Data synthesized from multiple sources.[8][9]

Table 2: Preclinical In Vivo Tumor Uptake of [99mTc]2



| Time Post-<br>Injection | Tumor (%lD/g) | Tumor-to-<br>Blood Ratio | Tumor-to-<br>Muscle Ratio | Animal Model                                      |
|-------------------------|---------------|--------------------------|---------------------------|---------------------------------------------------|
| 1 hour                  | 2.11          | ~1.5                     | ~7.0                      | Mouse Mammary<br>Adenocarcinoma<br>(Cell Line 66) |
| 4 hours                 | 1.30          | ~2.0                     | ~8.7                      | Mouse Mammary<br>Adenocarcinoma<br>(Cell Line 66) |
| 8 hours                 | 1.11          | ~2.8                     | ~11.1                     | Mouse Mammary<br>Adenocarcinoma<br>(Cell Line 66) |

%ID/g = Percentage of Injected Dose per Gram of Tissue. Ratios are estimated from biodistribution data.[8]

# Visualizations Signaling & Development Workflows

Click to download full resolution via product page

Click to download full resolution via product page

# **Experimental Protocols**Protocol 1: In Vitro Competitive Binding Assay

This protocol is a generalized procedure for determining the binding affinity (Ki) of a novel sigma-2 ligand.

1. Objective: To determine the  $\sigma 1$  and  $\sigma 2$  binding affinities of a test compound by measuring its ability to compete with a known radioligand.



- 2. Materials:
- Test compound (unlabeled)
- Radioligand: [3H]DTG (for σ2) and --INVALID-LINK---pentazocine (for σ1)
- Membrane Homogenates: Rat liver (for  $\sigma$ 2) and guinea pig brain (for  $\sigma$ 1)[2]
- Masking Agent: (+)-pentazocine (to block σ1 sites in the σ2 assay)[2]
- Assay Buffer: Tris-HCl (50 mM, pH 7.4)
- 96-well filter plates
- Scintillation fluid and counter
- 3. Procedure:
- Preparation:
  - Prepare serial dilutions of the test compound.
  - $\circ$  Thaw membrane homogenates on ice. Dilute in assay buffer to a final protein concentration of 150-300  $\mu$  g/well .
- Sigma-2 Assay:
  - To each well, add:
    - 50 μL of assay buffer (for total binding) or excess unlabeled haloperidol (for non-specific binding) or test compound dilution.
    - 50 μL of [3H]DTG (final concentration ~2-5 nM).
    - 50 μL of 100 nM (+)-pentazocine to mask σ1 receptors.[2]
    - 50 μL of diluted rat liver membrane homogenate.
- · Sigma-1 Assay:



- To each well, add:
  - 50 μL of assay buffer (total binding) or excess unlabeled haloperidol (non-specific binding) or test compound dilution.
  - 50 μL of --INVALID-LINK---pentazocine (final concentration ~3 nM).[2]
  - 100 μL of diluted guinea pig brain membrane homogenate.
- Incubation & Harvesting:
  - Incubate plates at room temperature for 90-120 minutes.
  - Harvest the membranes by rapid filtration onto the filter plates.
  - Wash plates 3-4 times with ice-cold assay buffer.
- Counting & Analysis:
  - Allow filters to dry, then add scintillation fluid to each well.
  - Count the radioactivity using a scintillation counter.
  - Calculate specific binding (Total Non-specific).
  - Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
  - Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

### Protocol 2: Radiolabeling of a Ligand with 99mTc

This is a representative kit-based protocol for labeling a chelator-containing sigma-2 ligand with 99mTc.

- 1. Objective: To radiolabel a sigma-2 targeting molecule with 99mTc for SPECT imaging.
- 2. Materials:



- Lyophilized kit containing the precursor ligand, a chelator (e.g., based on N2S2), and a reducing agent (e.g., stannous glucoheptonate).[8]
- Sodium pertechnetate ([99mTc]NaTcO4) eluted from a 99Mo/99mTc generator.
- Saline solution (0.9% NaCl).
- Heating block or water bath.
- Radio-HPLC or TLC for quality control.
- 3. Procedure:
- Add a specified activity of [99mTc]NaTcO4 (e.g., 10-50 mCi) in saline to the lyophilized kit vial.
- Gently swirl the vial to ensure complete dissolution of the contents.
- Heat the reaction vial in a heating block or boiling water bath for 15-30 minutes at 100°C.[8]
- Allow the vial to cool to room temperature.
- Perform quality control to determine radiochemical purity (RCP). This is typically done using radio-HPLC, comparing the retention time of the product to a non-radioactive standard, or using instant thin-layer chromatography (ITLC).
- The final product should have an RCP of >95% for in vivo use.[10]
- Dilute with sterile saline to the desired radioactive concentration for injection.

## Protocol 3: Preclinical SPECT/CT Imaging and Biodistribution

This protocol outlines a typical in vivo study in tumor-bearing mice.

1. Objective: To evaluate the tumor-targeting ability and in vivo distribution of a new 99mTc-labeled sigma-2 radioligand.



#### 2. Materials:

- Tumor-bearing mice (e.g., nude mice with human breast cancer xenografts like MCF-7 or MDA-MB-231).[2]
- 99mTc-labeled sigma-2 radioligand (prepared as in Protocol 2).
- Anesthesia (e.g., isoflurane).
- Preclinical SPECT/CT scanner.
- Gamma counter for biodistribution.
- 3. Procedure:
- · Animal Preparation:
  - Anesthetize the mouse using isoflurane (e.g., 2% in oxygen).
  - Place the animal on the scanner bed with continuous anesthesia.
- · Radioligand Injection:
  - Administer a defined dose of the radioligand (e.g., 100-300 μCi) via tail vein injection.
- SPECT/CT Imaging:
  - At desired time points (e.g., 1, 4, and 8 hours post-injection), acquire SPECT images.
  - Typical acquisition parameters: 15-30 minutes scan time, using an energy window centered at 140 keV (e.g., 126-154 keV).[10]
  - Following the SPECT scan, acquire a CT scan for anatomical co-registration and attenuation correction.[11]
- Biodistribution Study (Ex Vivo):
  - Immediately after the final imaging session, euthanize the mouse.



- Dissect key organs and tissues (tumor, blood, muscle, liver, kidneys, brain, etc.).
- Weigh each tissue sample.
- Count the radioactivity in each sample and in injection standards using a gamma counter.
- Data Analysis:
  - Reconstruct SPECT/CT images. Analyze tumor uptake visually and quantitatively (e.g., using regions of interest).
  - For biodistribution, calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
  - Calculate tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood) to assess imaging contrast.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Current development of sigma-2 receptor radioligands as potential tumor imaging agents -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Receptor-Based Imaging of Tumor Proliferation with the Sigma-2 Ligand [18F]ISO-1 PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative receptor-based imaging of tumor proliferation with the sigma-2 ligand [(18)F]ISO-1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]



- 8. Development of a Tc-99m labeled sigma-2 receptor-specific ligand as a potential breast tumor imaging agent PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and binding characteristics of potential SPECT imaging agents for sigma-1 and sigma-2 binding sites PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Towards Dual-Tracer SPECT for Prostate Cancer Imaging Using [99mTc]Tc-PSMA-I&S and [111In]In-RM2 [mdpi.com]
- 11. Frontiers | Protocols for Dual Tracer PET/SPECT Preclinical Imaging [frontiersin.org]
- To cite this document: BenchChem. [SPECT imaging applications of sigma-2 radioligands]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12390126#spect-imaging-applications-of-sigma-2-radioligands]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com